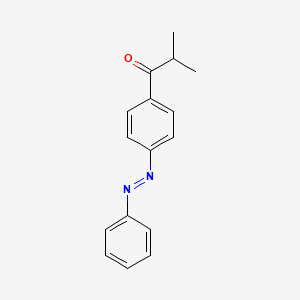
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is an organic compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol. This compound is characterized by the presence of an azobenzene moiety and an isopropylcarbonyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- typically involves the reaction of 4-phenylazobenzene with isopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azobenzene moiety can lead to the formation of hydrazobenzene derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazobenzene derivatives. Substitution reactions can result in various substituted phenylazobenzene derivatives.
Scientific Research Applications
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and photoresponsive polymers.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- involves its interaction with specific molecular targets and pathways. The azobenzene moiety can undergo photoisomerization, switching between trans and cis configurations upon exposure to light. This property makes it useful in applications requiring controlled molecular switching. The isopropylcarbonyl group may also contribute to the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler compound with similar photoisomerization properties but lacking the isopropylcarbonyl group.
4-Phenylazobenzene: Similar structure but without the isopropylcarbonyl group.
(4-Phenylazo)acetophenone: Contains an acetophenone group instead of an isopropylcarbonyl group.
Uniqueness
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is unique due to the presence of both the azobenzene moiety and the isopropylcarbonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both photoisomerization and reactivity associated with the isopropylcarbonyl group.
Properties
CAS No. |
75993-91-8 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-methyl-1-(4-phenyldiazenylphenyl)propan-1-one |
InChI |
InChI=1S/C16H16N2O/c1-12(2)16(19)13-8-10-15(11-9-13)18-17-14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
YUBMTDGMUUMRDC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Synonyms |
(4-phenylazophenyl)isopropylcarbonyl (p-phenylazophenyl)isopropylcarbonyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















